molecular formula C10H19NO6 B1366882 (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate CAS No. 36702-48-4

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1366882
CAS No.: 36702-48-4
M. Wt: 249.26 g/mol
InChI Key: LMABJXMUDFOITG-AEIDMOCQSA-N
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Description

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Mechanism of Action

Target of Action

The primary target of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, also known as (2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that can cause various diseases due to its biofilm and virulence factors .

Mode of Action

The compound interacts with its target by inhibiting the formation of biofilms and reducing the virulence of Staphylococcus aureus . Microscopic observations have shown that the compound can significantly inhibit the formation of biofilms by Staphylococcus aureus, leading to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . In addition, after treatment with sub-inhibitory concentrations of the compound, the hemolytic activity of Staphylococcus aureus was reduced to 32.7% .

Biochemical Pathways

The compound induces the differential expression of 262 genes and 669 proteins . Many down-regulated genes and proteins related to surface proteins are involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinant proteins (IsdA, IsdB, and IsdC), fibronectin-binding proteins (FnbA, FnbB), and serine protease . At the same time, the compound regulates a wide range of genes and proteins, which are rich in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .

Result of Action

The compound’s action results in the significant inhibition of biofilm formation and a reduction in the virulence of Staphylococcus aureus . This leads to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . Furthermore, the compound’s action results in the down-regulation of many genes and proteins related to surface proteins that are involved in biofilm formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of metal ions can significantly affect the antibacterial activity of the compound

Biochemical Analysis

Biochemical Properties

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to active sites of enzymes and receptors. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling pathways such as AMPK and mTOR, which are critical for cellular energy homeostasis and growth . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . This modulation can affect overall metabolic homeostasis and energy balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate typically involves the reaction of (S)-2-Methylpiperidine with (2R,3R)-2,3-dihydroxysuccinic acid under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methylpiperidine (2S,3S)-2,3-dihydroxysuccinate: This enantiomer has a similar structure but different stereochemistry, leading to distinct reactivity and biological activity.

    2-Methylpiperidine: Lacks the dihydroxysuccinate moiety, resulting in different chemical properties and applications.

    2,3-Dihydroxysuccinic acid: The parent compound without the piperidine moiety, used in different contexts in chemistry and biology.

Uniqueness

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and related compounds. This uniqueness makes it valuable in various research and industrial applications, where precise control over stereochemistry is crucial.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABJXMUDFOITG-AEIDMOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481544
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36702-48-4
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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